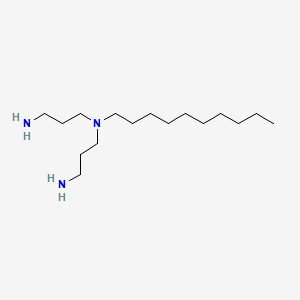

N,N-Bis(3-aminopropyl)decylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N'-(3-aminopropyl)-N'-decylpropane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H37N3/c1-2-3-4-5-6-7-8-9-14-19(15-10-12-17)16-11-13-18/h2-18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKEBWESLPJXKAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCN(CCCN)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H37N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10235260 | |

| Record name | N,N-Bis(3-aminopropyl)decylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10235260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85938-54-1 | |

| Record name | N1-(3-Aminopropyl)-N1-decyl-1,3-propanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85938-54-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Bis(3-aminopropyl)decylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085938541 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Bis(3-aminopropyl)decylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10235260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-bis(3-aminopropyl)decylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.080.780 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualization Within Branched Polyamine Chemistry

Polyamines are organic compounds characterized by the presence of two or more primary amino groups. They are ubiquitous in living organisms and play crucial roles in a multitude of cellular processes. nih.govsigmaaldrich.com N,N-Bis(3-aminopropyl)decylamine is classified as a branched polyamine, distinguished by a tertiary amine to which two aminopropyl groups and a decyl chain are attached. nih.gov This structure imparts both hydrophilic (from the amino groups) and hydrophobic (from the decyl chain) properties to the molecule.

The study of branched polyamines is a significant subfield of polyamine research. These molecules are investigated for their unique structural and functional characteristics, which differ from their linear counterparts. The branching point, in this case, the tertiary nitrogen, introduces specific steric and electronic features that influence how the molecule interacts with biological systems and other chemical entities.

Research Significance of Polyamine Structures with Decyl Chains

The incorporation of a decyl (C10) alkyl chain into the polyamine structure is a key determinant of its physicochemical properties and, consequently, its research applications. The length and nature of the alkyl chain in polyamines significantly influence their biological activity.

While specific academic research on N,N-Bis(3-aminopropyl)decylamine is limited, extensive studies on its close analogue, N,N-Bis(3-aminopropyl)dodecylamine (with a C12 alkyl chain), provide valuable insights into the potential significance of the decyl-containing compound. Research on the dodecyl analogue has highlighted its potent antimicrobial and fungicidal properties. nih.govkeruichemical.comresearchgate.netnih.gov These studies have investigated its effects on the growth, cell wall composition, and mitochondrial function of various microorganisms, including Aspergillus species. nih.govresearchgate.netnih.gov The fungicidal activity is thought to be mediated by the induction of oxidative stress, which impairs vital cellular functions related to mitochondria. nih.gov

The hydrophobic alkyl chain is crucial for these biological activities as it facilitates the interaction of the molecule with the lipid components of cell membranes. This interaction can lead to membrane disruption and increased permeability, ultimately contributing to cell death. Therefore, the decyl chain in this compound is expected to confer similar, albeit potentially modulated, bioactive properties.

Overview of Current Academic Research Trajectories

Bisconjugate Addition and Catalytic Hydrogenation Routes

A widely utilized and efficient pathway for synthesizing this compound involves an initial cyanoethylation of a primary amine, followed by the reduction of the resulting dinitrile. nih.govresearchgate.net This method is valued for its high yields and the absence of required chromatographic purification. nih.gov

Alkylamine Addition to Acrylonitrile (B1666552) for N-Alkylbis(cyanoethyl)amines

The first stage of this synthesis is the bisconjugate addition, or double Michael reaction, of a primary alkylamine with acrylonitrile to form an N-alkylbis(cyanoethyl)amine intermediate. nih.govresearchgate.net In the specific synthesis of the precursor for this compound, decylamine (B41302) is the starting primary amine. This reaction, known as cyanoethylation, involves the nucleophilic attack of the amine on the activated double bond of acrylonitrile. The process is repeated to add a second acrylonitrile molecule, yielding N-decyl-N,N-bis(2-cyanoethyl)amine. While catalysts like cupric acetate (B1210297) can be used for cyanoethylation of aromatic amines, the reaction with aliphatic amines often proceeds efficiently without one. orgsyn.org The reaction stoichiometry is controlled to favor the formation of the desired bis-adduct. orgsyn.org

Catalytic Hydrogenation of N-Alkylbis(cyanoethyl)amines

The transformation of the N-alkylbis(cyanoethyl)amines into the final triamine product is achieved through catalytic hydrogenation. researchgate.net This critical step reduces the two nitrile groups to primary amine groups. Raney Nickel is a highly effective and commonly used heterogeneous catalyst for this purpose. nih.govacs.org The hydrogenation is typically performed in a solvent system of methanolic ammonia (B1221849). researchgate.net The ammonia plays a crucial role in suppressing the formation of secondary and tertiary amine byproducts, which can otherwise occur through side reactions involving reaction intermediates. researchgate.net This ensures high selectivity towards the desired primary amine. researchgate.net

Reaction Optimization: Pressure, Temperature, and Catalyst Activity for Continuous Operation

For large-scale and continuous manufacturing processes, optimizing the reaction conditions is essential for maximizing efficiency, yield, and catalyst lifespan.

Pressure : Hydrogen pressure is a key parameter, with higher pressures generally increasing the reaction rate. A patent for a similar process specifies a hydrogen pressure range of 7 to 110 bar. google.com Another study on a related nitrile hydrogenation under relatively mild conditions used 10 bar of H₂. chemrxiv.org A low-pressure variant of the N-alkylbis(3-aminopropyl)amine synthesis has been reported to proceed in nearly quantitative yield at 50 psi (approximately 3.4 bar). researchgate.net

Temperature : Temperature must be carefully managed to ensure a sufficient reaction rate without promoting undesirable side reactions or catalyst deactivation. For the hydrogenation of N,N'-bis(cyanoethyl)-1,2-ethylenediamine, a temperature range of 70 to 150°C is cited. google.com Other nitrile hydrogenations have been successfully carried out at temperatures around 70°C or 120°C, depending on the specific catalyst and substrate. researchgate.netchemrxiv.org

Catalyst Activity : Maintaining high catalyst activity is vital for continuous operation. Raney-type catalysts, like Raney Nickel and Raney Cobalt, are favored for their high activity. acs.orgresearchgate.net The choice of solvent and the presence of additives like ammonia help maintain selectivity and prevent catalyst fouling. researchgate.netethz.ch For continuous flow systems, catalyst stability is paramount. A polysilane/SiO₂-supported palladium catalyst, for instance, was shown to remain active for over 300 hours in a continuous flow setup for nitrile hydrogenation. researchgate.net Similarly, a carbon-coated nickel catalyst demonstrated stability for up to 31 hours in continuous operation. chemrxiv.org

Table 1: Illustrative Parameters for Catalytic Hydrogenation of Nitriles

| Parameter | Example Range/Value | Context/Rationale | Source |

|---|---|---|---|

| Catalyst | Raney Nickel | High activity and selectivity for nitrile reduction. | nih.govresearchgate.net |

| Solvent | 7 N Methanolic Ammonia | Suppresses side reactions, leading to high purity product. | researchgate.net |

| Pressure | 50 psi - 110 bar | Balances reaction rate and equipment requirements. | researchgate.netgoogle.com |

| Temperature | 70 - 150°C | Optimizes reaction rate while minimizing byproduct formation. | google.com |

| Operation Mode | Batch or Continuous Flow | Continuous flow offers advantages for large-scale, stable production. | chemrxiv.orgresearchgate.net |

Phthalimide (B116566) Protection/Deprotection Strategies for N-Alkylated Polyamines

An alternative synthetic route employs a protecting group strategy to achieve selective N-alkylation. The phthalimide group is a robust choice for protecting primary amines. organic-chemistry.org

Preparation of N,N-Bis(phthalimidopropyl)amine via Phthalic Anhydride Condensation

This strategy starts with a different precursor, bis(3-aminopropyl)amine. The two terminal primary amine groups of this triamine are protected by reacting them with phthalic anhydride. organic-chemistry.org This condensation reaction, typically performed by refluxing in a solvent like glacial acetic acid, forms the stable N,N-Bis(phthalimidopropyl)amine, leaving the central secondary amine unreacted and available for the next step. sphinxsai.comresearchgate.net

N-Alkylation with Alkyl Bromides

With the primary amines masked as phthalimides, the secondary amine of N,N-Bis(phthalimidopropyl)amine can be selectively alkylated. The reaction with an alkyl bromide, such as 1-bromodecane (B1670165) (a close analog to the specified 1-bromododecane), introduces the desired alkyl chain onto the central nitrogen atom. organic-chemistry.org This reaction is a form of N-alkylation, a fundamental C-N bond-forming process. nih.gov The final step to yield the target triamine would be the deprotection of the phthalimide groups, commonly achieved through hydrazinolysis. organic-chemistry.org

Amine Deprotection via Hydrazinolysis

A common strategy for the synthesis of primary amines, including polyamines like this compound, involves the use of a phthalimide group to protect the amino functionality during intermediate synthetic steps. The Gabriel synthesis is a classic example of this approach, where potassium phthalimide is alkylated with an alkyl halide. youtube.comlibretexts.org The final and crucial step in this sequence is the deprotection of the phthalimide to liberate the desired primary amine.

Hydrazinolysis, the cleavage of the N-alkyl phthalimide using hydrazine (B178648) (N₂H₄), is a highly effective method for this transformation. youtube.comrsc.orgyoutube.com The reaction is typically carried out by refluxing the N-alkylated phthalimide with hydrazine hydrate (B1144303) in an alcoholic solvent. youtube.com The mechanism involves the nucleophilic attack of hydrazine on one of the carbonyl carbons of the phthalimide ring. This leads to the formation of a stable, five-membered cyclic hydrazide (phthalhydrazide) and the release of the primary amine. youtube.com

A general procedure for the hydrazinolysis of a phthalimide-protected amine involves dissolving the compound in a solvent such as tetrahydrofuran (B95107) (THF) or an alcohol, followed by the addition of aqueous hydrazine. rsc.org The mixture is then stirred, often at room temperature or with gentle heating, for several hours to ensure complete reaction. rsc.org The phthalhydrazide (B32825) byproduct is typically insoluble and can be removed by filtration, while the desired amine can be isolated from the filtrate after an appropriate workup. rsc.orgyoutube.com This method is favored for its mild conditions and high yields in producing primary amines. youtube.com

Derivatization and Functionalization Approaches

The primary and tertiary amine groups in this compound offer multiple sites for derivatization, allowing for the synthesis of a wide range of functionalized molecules, including quaternary ammonium (B1175870) salts and complex surfactant structures.

Synthesis of N,N-Bis(3-aminopropyl)-N,N-dialkylammonium Iodides

The primary amino groups of this compound can be exhaustively alkylated to form quaternary ammonium iodides. A general and effective method for the quaternization of primary and secondary amines is to react them with an excess of an alkyl iodide, such as methyl iodide. dtic.mil This reaction, a form of the Menschutkin reaction, involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbon of the alkyl iodide, proceeding via an SN2 mechanism. nih.gov

To drive the reaction to completion and neutralize the hydroiodic acid (HI) formed during the alkylation of the primary amines, a non-nucleophilic, sterically hindered base like 2,6-lutidine can be employed. dtic.mil The reaction is typically carried out at room temperature in a suitable dry solvent. The resulting quaternary ammonium iodide often precipitates from the solution and can be collected by filtration. dtic.mil The crude product can then be purified by washing with a solvent like acetone (B3395972) to remove any residual base hydroiodide or by recrystallization. dtic.mil This one-step procedure provides a direct route to quaternary ammonium salts from primary amines under relatively mild conditions. dtic.mil

Coupling Reactions for Multiheaded Cationic Surfactant Architectures

The unique structure of this compound, featuring a hydrophobic decyl tail and hydrophilic amine heads, makes it an excellent building block for more complex surfactant architectures. Analogs of this compound are known to be used as intermediates in the synthesis of specialized surfactants. google.com For instance, N-alkylbis(3-aminopropyl)amines are considered valuable monomers for condensation polymerization, which can lead to the formation of large, multiheaded polymeric surfactants. researchgate.net

Various coupling reactions can be employed to build these larger structures. These methods include acylation and alkylation of the amine groups. mdpi.com For example, the primary amino groups can react with acyl chlorides or anhydrides to form amides, or with other alkylating agents to link multiple polyamine units together. Such strategies allow for the design of multiheaded cationic surfactants with tailored properties, where the number and arrangement of the hydrophilic heads and hydrophobic tails can be precisely controlled to influence their self-assembly and performance at interfaces. dtic.mil

Formation of Amine Hydrochloride Salts

Polyamines like this compound are basic compounds and readily react with acids to form the corresponding ammonium salts. The formation of hydrochloride salts is a common and straightforward derivatization, often used for purification, storage, and handling of amines. mdpi.com

The synthesis of the hydrochloride salt is typically achieved by treating a solution of the amine with hydrochloric acid (HCl). The lone pair of electrons on the nitrogen atoms acts as a proton acceptor (a Brønsted-Lowry base), reacting with the proton from HCl. This acid-base reaction results in the formation of the ammonium chloride salt. In the case of this compound, protonation can occur at any of the three nitrogen atoms. The addition of sufficient HCl will lead to the formation of the trihydrochloride salt. These salts are generally crystalline solids that are more stable and less odorous than the free amine. In synthetic procedures where an acid-labile protecting group like a Boc group is removed using acidic conditions, the resulting amine is often directly isolated as its hydrochloride salt. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For this compound, both proton (¹H) and carbon-13 (¹³C) NMR are instrumental in assigning the various hydrogen and carbon atoms throughout the molecule's aliphatic structure.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR provides detailed information about the chemical environment of hydrogen atoms in a molecule. The ¹H NMR spectrum of this compound, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), exhibits characteristic signals corresponding to the different types of protons present.

Table 1: ¹H NMR Chemical Shift Assignments for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 0.88 | Triplet | CH₃ (decyl chain) |

| 1.26 | Multiplet | (CH₂)₈ (decyl chain) |

| 2.39–2.73 | Multiplet | N-CH₂ and NH₂ |

Data sourced from reference

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR spectroscopy provides information on the carbon skeleton of the molecule. While specific ¹³C NMR data for this compound is not widely published, data for the closely related N,N-Bis(3-aminopropyl)dodecylamine is available and provides a strong basis for predicting the chemical shifts for the decyl analogue. nih.gov

The spectrum is expected to show distinct signals for each carbon atom in a unique chemical environment. The terminal methyl carbon of the decyl chain would appear at the most upfield position (lowest ppm value). The methylene (B1212753) carbons of the decyl chain would resonate in the typical aliphatic region, with some variation depending on their proximity to the nitrogen atom. The carbons of the aminopropyl groups would be deshielded by the adjacent nitrogen atoms, causing them to appear at higher chemical shifts. Specifically, the carbons directly bonded to nitrogen (C-N) will be the most deshielded among the aliphatic carbons.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Chemical Shift (δ) ppm Range | Assignment |

| ~14 | Terminal CH₃ of decyl chain |

| ~22-32 | CH₂ groups of the decyl chain |

| ~25-30 | Central CH₂ of the aminopropyl groups |

| ~40-50 | CH₂ groups adjacent to primary amines (-CH₂NH₂) |

| ~50-60 | CH₂ groups adjacent to the tertiary amine (-N(CH₂)₃) |

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound displays characteristic absorption bands that confirm its structure.

A prominent feature is the N-H stretching vibration of the primary amine groups (-NH₂), which appears as a broad band around 3280 cm⁻¹. The C-H stretching vibrations of the numerous methylene and methyl groups in the aliphatic chains are observed as strong absorptions in the 2850–2920 cm⁻¹ region. Other expected bands, though not explicitly cited, would include N-H bending vibrations, C-N stretching vibrations, and CH₂ bending (scissoring and rocking) vibrations, which would further support the structural assignment.

Table 3: Key FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3280 | N-H stretch | Primary amine (-NH₂) |

| 2850–2920 | C-H stretch | Aliphatic CH₂, CH₃ |

Data sourced from reference

Mass Spectrometry Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecule.

Electron Ionization Mass Spectrometry (EI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that is particularly useful for analyzing polar and high molecular weight compounds. It typically results in the formation of protonated molecules, [M+H]⁺, with minimal fragmentation. Research on the closely related N,N-Bis(3-aminopropyl)dodecylamine has utilized liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) using positive electrospray ionization (ESI+). nih.gov This approach allows for the sensitive detection and quantification of the compound. For this compound, ESI-MS would be expected to show a strong signal for the protonated molecule at a mass-to-charge ratio corresponding to its molecular weight plus the mass of a proton. Further fragmentation of this parent ion in a tandem MS experiment (MS/MS) would provide additional structural information.

Matrix-Assisted Laser Desorption/Ionization (MALDI)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique used for determining the molecular weight of large, non-volatile, and thermally labile molecules. While specific MALDI-TOF studies on this compound are not extensively documented in the literature, the principles of the technique allow for a theoretical application to this compound.

In a typical MALDI analysis, the analyte, this compound, would be co-crystallized with a molar excess of a matrix, which is a small organic molecule that strongly absorbs laser energy (e.g., sinapinic acid or 2,5-dihydroxybenzoic acid). scripps.edumdpi.com A pulsed laser irradiates the sample, causing the matrix to desorb and vaporize, carrying the intact analyte molecule with it into the gas phase. scripps.edu The matrix facilitates the gentle ionization of the analyte, typically through proton transfer.

Given the presence of three amine groups (two primary and one tertiary), this compound is expected to readily accept a proton to form the singly charged molecular ion [M+H]⁺. The mass analyzer would then separate this ion based on its mass-to-charge ratio (m/z), providing a high-resolution mass measurement. The theoretical monoisotopic mass of this compound is 271.2987 g/mol , so the expected primary peak would appear at an m/z corresponding to [C₁₆H₃₇N₃ + H]⁺. nih.gov

Interestingly, studies on molecules containing tertiary amine groups have sometimes reported the observation of strong [M-H]⁺ ion peaks in MALDI-TOF mass spectra. nih.gov This phenomenon is attributed to the dehydrogenation of the protonated tertiary amine under specific MALDI conditions, resulting in the formation of an iminium ion. nih.gov Therefore, analysis of this compound could potentially show both the expected [M+H]⁺ ion and a minor [M-H]⁺ ion.

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone technique for verifying the empirical and molecular formula of a synthesized compound. It determines the mass percentage of each element within a sample, which can then be compared to the theoretical values calculated from the proposed chemical formula. For this compound, the molecular formula is C₁₆H₃₇N₃. nih.gov

The theoretical elemental composition is calculated based on its molecular formula and the atomic weights of carbon, hydrogen, and nitrogen. The total molecular weight of the compound is approximately 271.49 g/mol . nih.gov The comparison between the experimentally determined percentages and the theoretical values serves as a crucial check for the purity and identity of the compound.

Below is a data table detailing the theoretical elemental composition of this compound.

| Element | Symbol | Atomic Weight ( g/mol ) | Atoms in Molecule | Total Weight ( g/mol ) | Percentage (%) |

| Carbon | C | 12.011 | 16 | 192.176 | 70.78% |

| Hydrogen | H | 1.008 | 37 | 37.296 | 13.74% |

| Nitrogen | N | 14.007 | 3 | 42.021 | 15.48% |

| Total | 271.493 | 100.00% |

Note: Values are calculated based on standard atomic weights and may vary slightly depending on the source.

X-ray Diffraction Studies

X-ray diffraction (XRD) on single crystals is the most powerful method for the unambiguous determination of the three-dimensional atomic arrangement of a molecule and the analysis of its packing in a crystalline solid. However, obtaining single-crystal X-ray diffraction data for this compound is challenging. The molecule's structure, characterized by a long, flexible decyl chain and two aminopropyl groups, imparts a high degree of conformational freedom. This flexibility significantly hinders the ordered packing required to grow crystals suitable for diffraction experiments.

Determination of Molecular Conformation (e.g., folded conformations)

If a single crystal could be obtained, X-ray diffraction would provide precise coordinates of each atom, defining the molecule's exact conformation in the solid state. Due to the free rotation around its numerous C-C and C-N single bonds, this compound can adopt various conformations. The long decyl tail could exist in a fully extended, linear (all-trans) state to maximize van der Waals interactions, or it could adopt a folded or kinked conformation.

Analysis of Supramolecular Arrangement in Crystalline Solids

The supramolecular arrangement describes how individual molecules are organized and interact with each other in the crystal lattice. For this compound, the primary and secondary amine groups are key drivers of its solid-state assembly. These groups can act as both hydrogen bond donors and acceptors.

Theoretical and Computational Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), B3LYP, PM5 semiempirical methods)

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. Methods range from highly accurate but computationally expensive ab initio techniques to more efficient semiempirical methods.

Density Functional Theory (DFT) has become a popular and robust method for studying molecular systems. Hybrid functionals, such as the widely used Becke, 3-parameter, Lee–Yang–Parr (B3LYP) functional, incorporate a portion of exact exchange from Hartree-Fock theory, often providing a good balance of accuracy and computational cost for a wide range of molecular properties, including geometry and thermochemistry. researchgate.netnih.govwikipedia.org The B3LYP functional has been successfully used for geometry optimizations and property predictions of many organic molecules, including those containing nitrogen. researchgate.netresearchgate.net

Semiempirical methods, such as PM3, AM1, and the more recent PM5, offer a faster alternative to DFT, which is particularly useful for very large molecules. uni-muenchen.de These methods simplify calculations by using parameters derived from experimental data. uni-muenchen.de While generally less accurate than DFT, they can be effective for studying large systems and for preliminary conformational searches. researchgate.net For instance, the PM5 method has been used to calculate the structures of complex Schiff bases involving polyoxaalkylamines, demonstrating its utility in studying large molecules with flexible chains and hydrogen bonding capabilities. nih.gov The PM6 method, another semiempirical approach, has also been specifically improved with corrections for describing noncovalent interactions in amines and amides. mdpi.com

The first step in most computational studies is to determine the molecule's most stable three-dimensional structure through geometry optimization. This process systematically alters the coordinates of the atoms to find the arrangement with the lowest potential energy. For N,N-Bis(3-aminopropyl)decylamine, this would involve finding the optimal bond lengths, bond angles, and dihedral angles for its flexible decyl and aminopropyl chains.

DFT calculations, particularly with the B3LYP functional and a suitable basis set (e.g., 6-311G(d,p) or cc-pVTZ), are a standard approach for obtaining accurate optimized geometries. nih.govresearchgate.net Such calculations would identify the preferred conformations of the alkyl and aminopropyl groups, which are governed by a delicate balance of steric hindrance and weak intramolecular forces. The table below illustrates the type of data generated from a DFT/B3LYP geometry optimization.

Table 1: Illustrative Optimized Geometric Parameters for this compound (Hypothetical Data) This table presents typical values expected from a DFT/B3LYP geometry optimization. Actual values would be determined by specific calculations.

| Parameter | Bond/Angle | Typical Calculated Value |

|---|---|---|

| Bond Lengths (Å) | ||

| C-C (alkyl chain) | 1.53 - 1.54 | |

| C-H | 1.09 - 1.10 | |

| C-N | 1.47 - 1.48 | |

| N-H (primary amine) | 1.01 - 1.02 | |

| **Bond Angles (°) ** | ||

| C-C-C (alkyl chain) | 112 - 114 | |

| C-N-C (tertiary amine) | 110 - 112 | |

| H-N-H (primary amine) | 105 - 107 | |

| Dihedral Angles (°) |

Computational methods are highly effective at predicting spectroscopic properties, which can aid in the interpretation of experimental data. Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation, and its parameters can be calculated with high accuracy.

The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT (e.g., GIAO/B3LYP), is a reliable approach for calculating NMR isotropic shielding constants. rsc.orgresearchgate.net These calculated shielding constants can be converted into chemical shifts (δ) by linear scaling, allowing for direct comparison with experimental spectra. researchgate.net This process has been systematically investigated for various nuclei, including ¹³C and ¹⁵N, and has proven effective for identifying correct regioisomers, tautomers, and protonation states in complex molecules. rsc.orgresearchgate.net For this compound, this would involve first performing a geometry optimization, followed by a GIAO calculation to obtain the shielding tensors for each hydrogen, carbon, and nitrogen atom. researchgate.net Comparing these predicted shifts with experimental data for the closely related compound N-(3-aminopropyl)-N-dodecyl-1,3-propanediamine can validate the computational model and confirm structural assignments. researchgate.netnih.gov

Table 2: Hypothetical Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts (ppm) for this compound Calculated values are hypothetical, based on the GIAO/B3LYP methodology. Experimental values are based on analogous compounds.

| Carbon Atom | Expected Experimental Shift (ppm) | Hypothetical Calculated Shift (ppm) |

|---|---|---|

| Decyl Chain | ||

| -CH₃ | ~14 | 14.2 |

| -CH₂- (internal) | ~22-32 | 22.5 - 32.0 |

| -N-CH₂- | ~55 | 54.8 |

| Aminopropyl Chains | ||

| -N-CH₂- | ~50 | 50.1 |

| -CH₂- | ~28 | 27.9 |

Molecular Dynamics Simulations (e.g., in aqueous environments for related polyamines)

While quantum mechanics excels at describing the electronic structure of a single molecule, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems, including conformational changes and interactions with a solvent. MD simulations model the movements of atoms and molecules over time by numerically solving Newton's equations of motion.

For an amphiphilic molecule like this compound, MD simulations in an aqueous environment would be particularly insightful. Such simulations can reveal how the molecule behaves in water, including the hydration of its hydrophilic amine groups and the hydrophobic collapse of its decyl chain. This is crucial for understanding its properties as a surfactant. Studies on related long-chain polyamines have used all-atom MD simulations to investigate their interactions with surfaces like silica, revealing details about molecular conformation and the nature of the organic-inorganic interface. nih.gov Similarly, MD simulations of ethanolamines in water have provided detailed information on intermolecular hydrogen bonding and the structure of the solution.

Conformational Analysis and Intramolecular Hydrogen Bonding

The flexibility of the two 3-aminopropyl groups and the long decyl chain means that this compound can adopt a vast number of different conformations. Conformational analysis aims to identify the most stable of these structures (i.e., those with the lowest energy).

A key interaction that can influence the conformation of this molecule is intramolecular hydrogen bonding. A hydrogen bond could potentially form between the proton of a primary amine group (-NH₂) and the lone pair of electrons on the tertiary nitrogen atom. Such an interaction would lead to a folded, cyclic-like structure for one of the aminopropyl chains. The existence and strength of such bonds can be investigated using DFT calculations by comparing the energies of folded versus extended conformers. nih.gov Similar computational studies on other flexible molecules have successfully characterized intramolecular hydrogen bonds and their effect on molecular shape. rsc.org

Elucidation of Intermolecular and Supramolecular Interactions

The way individual molecules of this compound interact with each other governs its macroscopic properties, such as its physical state and its behavior in solution. The molecule lacks aromatic rings, so interactions like π-π stacking are not present. Instead, the dominant intermolecular forces are van der Waals interactions between the long decyl chains and hydrogen bonds between the amine groups.

Specifically, the primary amine groups (-NH₂) can act as both hydrogen bond donors and acceptors, leading to N-H···N hydrogen bonds between molecules. These interactions can lead to the formation of larger, ordered structures. Computational studies combined with X-ray crystallography on simpler aliphatic diamines have shown that they can self-assemble with carboxylic acids to form extensive, layered hydrogen-bonded networks. nih.govresearchgate.net In an aqueous environment, the amphiphilic nature of this compound would drive the formation of supramolecular assemblies like micelles or bilayers, where the hydrophobic decyl "tails" cluster together to minimize contact with water, and the hydrophilic aminopropyl "heads" remain exposed to the solvent.

Computational Studies on the Influence of Alkyl Chain Length on Molecular and Supramolecular Structures

The length of the alkyl chain is a critical design parameter that can be tuned to modify the properties of surfactants and other functional molecules. Computational studies provide a systematic way to explore these effects without the need to synthesize every possible variant.

In the case of this compound, one could computationally substitute the C10 decyl chain with shorter (e.g., C8 octyl) or longer (e.g., C12 dodecyl) chains and analyze the resulting changes. google.com Studies on related amidoamine-epoxy systems have shown that increasing the alkyl chain length decreases the material's density and increases its thermal expansion coefficient, which was explained by molecular simulations. In other systems, such as conjugated polymers for solar cells, decreasing the alkyl chain length has been shown to improve film morphology and enhance device performance. rsc.org Similarly, studies on lead(II) xanthates showed that longer alkyl chains resulted in smaller nanocrystals upon decomposition. nih.gov Computational modeling can predict how chain length affects intermolecular forces, molecular packing in the solid state, and the critical micelle concentration in solution.

Table 3: Predicted Influence of Alkyl Chain Length on the Properties of N,N-Bis(3-aminopropyl)amine Derivatives This table summarizes expected trends based on computational and experimental studies of related long-chain molecules.

| Property | Shorter Alkyl Chain (e.g., C8) | Longer Alkyl Chain (e.g., C12, C14) | Rationale / Reference |

|---|---|---|---|

| Hydrophobicity | Lower | Higher | Increased nonpolar surface area. |

| Van der Waals Forces | Weaker | Stronger | Increased points of contact between chains. |

| Aqueous Solubility | Higher | Lower | A direct consequence of changes in hydrophobicity. |

| Critical Micelle Conc. (CMC) | Higher | Lower | Stronger hydrophobic effect for longer chains promotes aggregation at lower concentrations. |

| Solid-State Packing | Less ordered | More ordered/crystalline | Enhanced van der Waals forces promote more efficient packing of longer chains. nih.gov |

| Density (in polymers) | Higher | Lower | Longer, flexible chains can introduce more free volume. |

Applications in Materials Science and Engineering

Polymer and Resin Chemistry

The reactivity of the amine groups in N,N-Bis(3-aminopropyl)decylamine makes it a key ingredient in polymer and resin chemistry. It can participate in polymerization reactions to form the main polymer backbone or act as a curative to create robust, cross-linked networks.

Monomers for Condensation Polymerization (e.g., with esterified carbohydrate diacids to form poly(4-alkyl-4-azaheptamethylene aldaramides))

This compound serves as a valuable triamine monomer in condensation polymerization. Specifically, N-alkylbis(3-aminopropyl)amines are of interest for polymerization with esterified carbohydrate diacids, such as aldaric acids, to produce a class of polymers known as poly(4-alkyl-4-azaheptamethylene aldaramides). nih.gov

The synthesis of these polymers involves a two-step process. First, an alkylamine is reacted with acrylonitrile (B1666552) in a bisconjugate addition, followed by catalytic hydrogenation to yield the N-alkylbis(3-aminopropyl)amine monomer. nih.gov This triamine, where the alkyl group is decyl in the case of this compound, is then reacted with a diester of an aldaric acid (like D-glucaric acid) in a condensation polymerization. The primary amine groups of the triamine react with the ester groups of the diacid, forming amide linkages and releasing an alcohol byproduct. This process results in a polyamide with a repeating unit containing the 4-decyl-4-azaheptamethylene structure.

| Monomer 1 | Monomer 2 | Resulting Polymer Class |

| This compound | Esterified Aldaric Acid (e.g., Methyl D-glucarate) | Poly(4-decyl-4-azaheptamethylene aldaramide) |

This table illustrates the role of this compound as a monomer in creating specialized polyamides.

Curing Agents for Epoxy Resins and Other Curable Compounds

Polyamines are widely used as curing agents, or hardeners, for epoxy resins. nadkarnispc.comdoxuchem.com The primary amine groups of this compound can react with the epoxide rings of epoxy resins in a ring-opening addition reaction. This reaction initially forms a secondary amine, which can then react with another epoxide group. google.com Since the molecule has two primary amines, it can react with multiple epoxy chains, acting as a cross-linker to form a rigid, three-dimensional thermoset network.

This cross-linking process transforms the liquid epoxy resin into a solid material with high mechanical strength, chemical resistance, and excellent adhesion. nadkarnispc.comdoxuchem.com The use of polyamines like this compound is common in formulating solvent-free or high-solids coatings that can cure at ambient temperatures. doxuchem.com A closely related compound, oligo-N,N-bis(3-aminopropyl)methylamine, has been specifically identified as an effective hardener for epoxy resins used in coatings, adhesives, and composite materials. paintsandcoatingsexpert.com

| Property of Amine Curing Agents | Description |

| Reactivity | Generally fast curing rates at ambient temperatures. nadkarnispc.comdoxuchem.com |

| Mechanical Properties | Imparts good flexibility, toughness, and adhesion to the cured epoxy. nadkarnispc.compcimag.com |

| Chemical Resistance | Cured resins exhibit excellent resistance to chemicals. nadkarnispc.com |

| Viscosity | Aliphatic polyamines typically have low viscosity, which is beneficial for application. doxuchem.com |

This table summarizes the general properties that polyamine curing agents like this compound impart to epoxy systems.

Surface and Interface Phenomena

The amphiphilic nature of this compound, combining a hydrophobic tail with a hydrophilic polyamine head, makes it highly surface-active. This property is central to its applications in controlling surface and interfacial phenomena.

Design and Synthesis of Cationic Surfactants with Branched Polyamine Headgroups

This compound is an ideal platform for designing cationic surfactants with branched, multi-headed structures. mdpi.comnih.gov The long C10 alkyl chain serves as the hydrophobic tail, while the N,N-bis(3-aminopropyl) portion constitutes a branched hydrophilic headgroup. In aqueous solutions, particularly under acidic to neutral pH, the amine groups become protonated, conferring a positive charge and making the molecule a cationic surfactant.

The presence of multiple charged groups in the head can lead to unique self-assembly behaviors and enhanced interaction with surfaces and other molecules compared to conventional single-head surfactants. mdpi.com The synthesis of such multi-headed surfactants often involves step-by-step reactions or coupling approaches to build the desired architecture, which can be tailored for specific applications like stabilizing nanoparticles or forming complexes with polyelectrolytes. nih.gov

Functionalization of Carbon-Based Nanomaterials (e.g., graphene oxide)

The primary amine groups of this compound make it an effective agent for the functionalization of carbon-based nanomaterials like graphene oxide (GO). researchgate.netrsc.org GO possesses various oxygen-containing functional groups on its surface, such as epoxides and carboxylic acids, which are reactive towards amines. nih.gov

The amine groups of this compound can covalently bond to the GO surface through reactions like amide bond formation with carboxylic acid groups or ring-opening of epoxide groups. acs.orgresearchgate.net This functionalization process achieves two key outcomes:

It enhances the dispersion and processability of the nanomaterial in various solvents. rsc.org

It grafts the long decyl chains onto the GO surface, modifying its surface properties, for instance, by increasing its hydrophobicity.

This modification is crucial for creating tailored nanomaterials for use in composites, sensors, and advanced coatings. nanorh.commdpi.com

Adsorption and Interfacial Interactions in Amphiphilic Systems

Surfactants based on this compound exhibit strong adsorption at various interfaces, such as air-water, oil-water, and solid-liquid interfaces. mdpi.comacs.org The driving force for this adsorption is the molecule's amphiphilicity: the hydrophobic decyl tail seeks to minimize contact with water by orienting towards a non-polar phase (like air or oil) or a hydrophobic surface, while the charged polyamine headgroup remains in the aqueous phase. researchgate.net

The structure of these adsorbed layers can range from monolayers to more complex aggregates. nih.gov The multi-headed cationic nature of the surfactant leads to strong electrostatic interactions with negatively charged surfaces (like silica, alumina, or clays) and anionic polymers. nih.govacs.org This interaction can be significantly stronger than that of single-headed surfactants, leading to more robust surface modification and unique aggregation behavior in solution, which is important for applications in detergency, mineral flotation, and formulation science. nih.govbohrium.comnih.gov

Corrosion Inhibition

This compound and its longer-chain analogue, N,N-Bis(3-aminopropyl)dodecylamine, are recognized for their efficacy as corrosion inhibitors in various industrial applications. zxchem.comcymitquimica.com The effectiveness of these compounds stems from their molecular structure, which combines a hydrophobic hydrocarbon tail with hydrophilic amine functional groups. This dual nature allows the molecule to adsorb onto metal surfaces, forming a protective film that acts as a barrier against corrosive agents. zxchem.com

The primary mechanism of corrosion inhibition involves the formation of a molecular film on the surface of the metal. The amine groups present in the molecule can bond with the metal surface, while the long hydrocarbon chain orients away from the surface, creating a hydrophobic layer. This film effectively isolates the metal from contact with water, oxygen, and other corrosive elements present in the environment, such as hydrogen sulfide (B99878) (H₂S) and carbon dioxide (CO₂), thereby preventing oxidation and rusting.

This protective action is particularly valuable in harsh industrial settings. For instance, these inhibitors are utilized to protect metal pipelines, storage tanks, and drilling equipment in the oil and gas sector. The equipment in these environments is often exposed to high humidity, saltwater, and acidic gases, which accelerate corrosion. The application of inhibitors like N,N-Bis(3-aminopropyl)dodecylamine helps in extending the operational lifespan and ensuring the integrity of critical infrastructure made from carbon steel, stainless steel, and other alloys.

Research into related compounds, such as N-decyl-3-amino-1,2,4-triazole, provides further insight into the inhibition mechanism. Studies on this molecule show excellent corrosion inhibition efficiency, which is attributed to its strong adsorption onto the metal surface primarily through chemisorption, forming a stable protective barrier. researchgate.net

Anti-Agglomerant Formulations for Industrial Processes (e.g., crude oil desalting)

In industrial processes such as crude oil refining, the prevention of particle agglomeration is critical for efficient operation. Crude oil contains various impurities, including water, salts, and asphaltenes, which can lead to fouling, blockages, and corrosion in processing equipment. jbiochemtech.comsulzer.com Polyamines and their derivatives can function as effective anti-agglomerants and demulsifiers in these contexts. google.com

Crude oil desalting is a crucial first step in the refining process, where wash water is mixed with the crude oil to extract dissolved salts and other water-soluble impurities. jbiochemtech.comsulzer.com This process intentionally creates an oil-in-water emulsion. For the process to be effective, this emulsion must then be broken to separate the clean crude oil from the brine. Polyamines that are water-soluble or water-dispersible can be added to aid in this separation. google.com They are surface-active and adsorb at the oil-water interface, helping to break the emulsion and improve the separation of the water phase from the oil. google.com

Another significant challenge in oil processing is the precipitation and deposition of asphaltenes. Asphaltenes are heavy, complex hydrocarbon molecules that are typically dispersed in crude oil. google.com Changes in pressure, temperature, or composition can destabilize these dispersions, leading to their agglomeration and deposition, which can plug pipelines and foul equipment. Asphaltene dispersants are chemical additives used to prevent this. These dispersants, which can include modified alkylphenol-aldehyde resins, work by keeping the asphaltenes suspended in the oil. google.com The molecular structure of compounds like this compound, featuring both hydrophobic and hydrophilic segments, suggests their potential utility in such formulations, acting at the interface to prevent particle aggregation.

Applications in Electroless Plating Primers

Electroless plating is a chemical process used to deposit a layer of metal alloy, such as nickel-phosphorus, onto a solid substrate without the use of an external electrical current. wikipedia.org This autocatalytic process is valued for its ability to produce a uniform coating on objects of any geometry. wikipedia.org The composition of the electroless plating bath is complex and critical to the quality and properties of the final coating. These baths typically contain the metal salt, a reducing agent, and various additives, including complexing agents and stabilizers. wikipedia.orgnmfrc.org

Amines and their derivatives play several potential roles in electroless plating solutions. They can function as complexing or chelating agents for the metal ions (e.g., nickel). wikipedia.orgnmfrc.org By forming a complex with the metal, they can help to control the concentration of free metal ions in the solution, which in turn influences the deposition rate and the stability of the bath. nmfrc.org For example, ethanolamines have been studied for their role as complexing agents in the electroless deposition of copper. nsf.gov The structure of the metal-ligand complex can affect the kinetics of the deposition process. nmfrc.org

Furthermore, certain amine compounds can act as additives that influence the properties of the deposited layer. In some formulations of electroless nickel-boron plating, amine boranes are used as the reducing agent. advancedplatingtech.com Amines can also be used to improve the adhesion and uniformity of the coating on non-conductive substrates. For instance, cationic surfactants, including quaternary amines, have been used as part of a pre-treatment process to ensure uniform coating and excellent surface coverage on nonconductors. google.com Given its structure as a polyamine, this compound possesses the functional groups that could allow it to act as a complexing agent or surface modifier in specialized electroless plating formulations.

Coordination Chemistry and Metal Complexation of N,n Bis 3 Aminopropyl Decylamine

N,N-Bis(3-aminopropyl)decylamine, a polyamine featuring a central tertiary amine, two secondary amines, and two primary terminal amino groups, is a versatile ligand in coordination chemistry. Its structure, comprising a flexible decyl chain and multiple nitrogen donor atoms, allows for effective chelation of various metal ions.

Advanced Analytical Methodologies for Research Purity and Structure

Chromatographic Techniques (e.g., High-Performance Liquid Chromatography–Mass Spectrometry (HPLC/MS))

Chromatographic methods are fundamental for the separation, identification, and quantification of N,N-Bis(3-aminopropyl)decylamine and its related impurities. High-Performance Liquid Chromatography (HPLC), particularly when coupled with Mass Spectrometry (MS), provides a powerful tool for detailed analysis.

A reverse-phase (RP) HPLC method has been established for the analysis of this compound. sielc.com This method employs a specialized reverse-phase column with low silanol (B1196071) activity (Newcrom R1) to achieve effective separation. sielc.com The mobile phase typically consists of a mixture of acetonitrile (B52724) (MeCN) and water with an acid modifier. sielc.com For applications requiring MS detection, phosphoric acid is substituted with a volatile alternative like formic acid to ensure compatibility with the mass spectrometer's ion source. sielc.com This HPLC method is scalable, allowing for its use in preparative separation to isolate impurities for further characterization. sielc.com Furthermore, ultra-high-performance liquid chromatography (UPLC) systems, which use smaller particle-size columns (e.g., 3 µm), can be employed for faster analysis times. sielc.com

For the closely related analogue, N,N-Bis(3-aminopropyl)dodecylamine, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been fully developed and validated for quantification in complex matrices. nih.gov This methodology utilizes ion-pairing reversed-phase chromatography. researchgate.net Detection is achieved through positive electrospray ionization (ESI+) and monitoring specific multiple reaction monitoring (MRM) transitions, which provides high selectivity and sensitivity. nih.govresearchgate.net Such methods can achieve low limits of quantification (LOQ), for instance, around 5–7 µg/kg in dairy product matrices for the dodecyl analogue. researchgate.net The principles of these LC-MS/MS methods, including ESI+ and MRM, are directly applicable to the sensitive and selective quantification of this compound.

Gas chromatography-mass spectrometry (GC-MS) represents another viable technique for the analysis of these compounds, often after a derivatization step to increase volatility. analytice.com

Table 1: HPLC Parameters for this compound Analysis This table is generated based on data from an established method. sielc.com

| Parameter | Details |

| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) |

| Column | Newcrom R1 |

| Mobile Phase | Acetonitrile (MeCN), Water, Phosphoric Acid (or Formic Acid for MS) |

| Detection | UV, Mass Spectrometry (MS), Evaporative Light Scattering Detector (ELSD) |

| Application | Analytical quantification, Preparative isolation of impurities |

Titration Methods for Quantification

While chromatographic techniques offer high specificity, titration methods provide a rapid, cost-effective, and accurate means for quantifying the total amine content of compounds like this compound.

Research on the analogous compound N-(3-aminopropyl)-N-dodecyl-1,3-propanediamine has demonstrated the utility of acid-base titration. nih.gov This approach was developed to provide a straightforward quality control method for both the raw material and formulated products. nih.gov The method involves titrating the amine groups in a mixed solvent system. The results from this titration method have shown strong statistical correlation with those obtained from more complex LC/MS analyses, confirming its reliability for determining the concentration of the active principle. nih.gov Given that this compound is a triamine, potentiometric titration can be used to identify the different protonation steps of its primary and tertiary amine groups, which have distinct pKa values. researchgate.net This allows for a quantitative assessment of the compound.

Table 2: Comparative Quantification of a Related Triamine by Titration and LC/MS Data adapted from research on N-(3-aminopropyl)-N-dodecyl-1,3-propanediamine. nih.gov

| Analytical Method | Parameter Measured | Result (% w/w) |

| LC/HRMS | Triamine (TA) by difference | 87.5 ± 1.3 |

| Acid-Base Titration | Triamine (TA) + Monoamine (MA) | 91.1 ± 0.8 |

Methodologies for Assessing Purity of Synthesized Research-Grade Compounds

The synthesis of research-grade this compound necessitates rigorous purity assessment to identify and quantify potential impurities. A multi-technique approach is often required, as no single method may be sufficient to fully characterize the product.

The primary impurities in syntheses of this class of compounds are typically related amines, such as the corresponding monoamine (e.g., decylamine) and diamine (e.g., N-decyl-1,3-propanediamine). researchgate.net A comprehensive analysis of a similar raw material, Lonzabac®, which contains N,N-Bis(3-aminopropyl)dodecylamine, utilized three independent analytical methods to overcome the lack of a high-purity standard. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Solution NMR was used with an internal standard to identify the main components. It confirmed the presence of the target triamine (TA) alongside the N-dodecyl-1,3-propanediamine (diamine, DA) and n-dodecylamine (monoamine, MA) impurities. NMR peak integration provided an initial, rough composition ratio. nih.gov

Liquid Chromatography-High Resolution Mass Spectrometry (LC/HRMS): This technique allowed for the accurate quantification of the monoamine (MA) and diamine (DA) impurities. The percentage of the target triamine (TA) was then calculated by difference. nih.gov

Acid-Base Titration: As described previously, this method provided the total amine value, which could be used to corroborate the findings from the chromatographic analysis. nih.gov

An improved synthesis for N-alkylbis(3-aminopropyl)amines has been described that involves a two-step process: bisconjugate addition of an alkylamine to acrylonitrile (B1666552), followed by catalytic hydrogenation. This process is reported to yield the target triamines in high purity and near-quantitative yield without requiring chromatographic purification. researchgate.net Even in such optimized syntheses, the combination of LC/MS and NMR remains the gold standard for confirming the purity and structural identity of the final research-grade compound.

Table 3: Purity Profile of a Related Triamine Raw Material via LC/HRMS Data adapted from research on N-(3-aminopropyl)-N-dodecyl-1,3-propanediamine. nih.gov

| Compound | Type | Composition (% w/w) |

| N-(3-aminopropyl)-N-dodecyl-1,3-propanediamine | Target Triamine (TA) | 87.5 ± 1.3 |

| N-dodecyl-1,3-propanediamine | Diamine Impurity (DA) | 11.1 ± 0.7 |

| n-dodecylamine | Monoamine Impurity (MA) | 1.4 ± 0.3 |

Future Research Directions and Unanswered Questions

Exploration of Novel and Sustainable Synthetic Routes

The industrial viability and environmental footprint of N,N-Bis(3-aminopropyl)decylamine are intrinsically linked to its method of production. Future research must prioritize the development of synthetic pathways that are not only efficient but also adhere to the principles of green chemistry.

A common route for producing similar N-alkylbis(3-aminopropyl)amines involves a two-step process: the bis-conjugate addition of a primary alkylamine (like decylamine) to acrylonitrile (B1666552), followed by the catalytic hydrogenation of the resulting dinitrile intermediate. nih.gov Research has demonstrated that this second step can be performed efficiently at relatively low pressures (e.g., 50 psi of hydrogen) using catalysts like Raney nickel in a methanolic ammonia (B1221849) solvent system, yielding highly pure products in near-quantitative amounts without the need for chromatographic purification. nih.gov

Future investigations should focus on:

Bio-based Feedstocks: Exploring the use of decylamine (B41302) derived from renewable biological sources, such as fatty acids, to reduce reliance on petrochemicals.

Alternative Catalysts: Investigating the efficacy of more sustainable and less hazardous catalysts, potentially including non-precious metal catalysts or enzymatic processes, to replace traditional reagents like Raney nickel.

Solvent Minimization: Optimizing reaction conditions to further reduce the volume of solvents required, or exploring solvent-free reaction environments. nih.gov

Process Intensification: Developing continuous flow processes that could offer improved safety, efficiency, and scalability over traditional batch production methods.

Advanced Computational Modeling for Predictive Material Design

Computational chemistry offers a powerful toolkit for accelerating the discovery and optimization of new materials, reducing the need for extensive empirical experimentation. For this compound, advanced modeling can provide profound insights into its behavior at a molecular level.

Future research in this area should involve:

Quantitative Structure-Property Relationship (QSPR) Modeling: Developing robust QSPR models to correlate specific molecular descriptors of this compound and its homologs with their functional properties. acs.org This could predict performance metrics such as biocidal efficacy, corrosion inhibition, and surfactant behavior based on structural attributes.

Molecular Dynamics (MD) Simulations: Employing MD simulations to visualize and understand the interactions of this polyamine with various substrates. For example, simulations could model its adsorption onto metal surfaces to elucidate corrosion inhibition mechanisms or its interaction with microbial cell membranes to explain its disinfectant properties.

Predictive Discovery: Using integrated computational approaches, guided by prior knowledge, to deep mine potential modifications to the polyamine structure. acs.org This could lead to the design of novel polyamines with enhanced or entirely new functionalities before they are ever synthesized in a lab.

Development of New Applications in Emerging Materials Technologies

While this compound and its close homologs are known for their roles as biocides, corrosion inhibitors, and surfactants, their unique properties suggest potential in more advanced and emerging fields. zxchem.com

Promising areas for future application development include:

Advanced Antimicrobial Surfaces: Leveraging its proven efficacy against a broad spectrum of bacteria to create long-lasting antimicrobial coatings for medical devices, food processing equipment, and high-touch surfaces in healthcare settings. mdpi.com Its chemical structure could be adapted for covalent bonding to surfaces, creating non-leaching, highly durable disinfectant properties.

Gene Therapy and Drug Delivery: Polyamines are known to interact with and stabilize nucleic acids like DNA and RNA. nih.govnih.gov Research could explore the potential of this compound as a non-viral vector for gene delivery, where its cationic amine groups at physiological pH could bind to and condense anionic genetic material, facilitating its entry into cells.

Nanomaterial Synthesis: The surfactant properties of the molecule could be harnessed as a stabilizing or directing agent in the synthesis of nanoparticles. zxchem.com Its amphiphilic nature—possessing both a hydrophobic alkyl tail and hydrophilic amine groups—could help control the size, shape, and dispersion of metallic or metal oxide nanoparticles for use in catalysis, electronics, and diagnostics.

Smart Coatings: Investigating its use as a functional additive in "smart" coatings, where its corrosion-inhibiting properties could be combined with a self-healing mechanism triggered by changes in pH or the presence of corrosive agents.

Comprehensive Structure-Property Relationship Studies Across Polyamine Homologs

A systematic understanding of how small changes in the molecular structure of N-alkylbis(3-aminopropyl)amines affect their macroscopic properties is crucial for designing next-generation materials. This compound (C10) is part of a homologous series that includes variants with different alkyl chain lengths, such as octyl (C8) and dodecyl (C12) chains. google.com

Comparative studies have revealed significant differences in performance based on the length of this alkyl chain. For instance, N,N-Bis(3-aminopropyl)dodecylamine is a well-regarded microbicide but suffers from reduced activity in the presence of proteins and has a strong tendency to foam. google.com In contrast, its C8 homolog, N,N-Bis(3-aminopropyl)octylamine, retains good activity against mycobacteria even under protein load and exhibits significantly lower foaming. google.com A direct comparison showed that a solution of the C12 homolog produced a foam volume of 140 mL that was still 120 mL after 60 seconds, whereas the C8 homolog produced only 40 mL of foam that dissipated almost completely within the same timeframe. google.com

Future research should conduct comprehensive studies across a wider range of homologs (e.g., from C6 to C18) to systematically map the relationship between the alkyl chain length and key performance indicators.

Table 1: Comparative Properties of N-Alkylbis(3-aminopropyl)amine Homologs This table is interactive. Click on the headers to sort the data.

| Alkyl Chain Length | Compound Name | Key Observed Properties | Potential Research Focus |

|---|---|---|---|

| C8 | N,N-Bis(3-aminopropyl)octylamine | Good mycobacterial activity, low foaming, activity retained under protein load. google.com | Optimization for clean-in-place (CIP) systems where low foam is critical. |

| C10 | This compound | (Target Compound) | Establishing baseline performance data; exploring its balance of biocidal efficacy and surfactant properties. |

| C12 | N,N-Bis(3-aminopropyl)dodecylamine | Strong microbicidal activity, high foaming, effective corrosion inhibitor and surfactant. google.com | Use in formulations where high foam is acceptable or desired; modification to reduce protein interference. |

This systematic approach will enable the fine-tuning of polyamine structures to achieve a desired balance of properties, such as maximizing antimicrobial potency while minimizing foaming, or enhancing corrosion inhibition in specific environments.

Q & A

Q. Basic

- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact (GHS Skin Corrosion/Stimulation Category 1B) .

- Ventilation : Use fume hoods to avoid inhalation (acute oral toxicity Category 3) .

- First Aid : Immediate flushing with water for skin/eye exposure; seek medical attention if ingested .

- Waste Disposal : Follow EPA guidelines for amine-containing compounds to mitigate aquatic toxicity (GHS Acute Aquatic Hazard Category 1) .

How does varying pH and concentration impact the stability and efficacy of this compound in aqueous solutions?

Advanced

Experimental data shows:

| Concentration (%) | pH Range | Stability Duration (Hours) |

|---|---|---|

| 0.01–6.0 | 9.83–10.86 | 1050 |

| Higher concentrations (≥3%) at alkaline pH (10.0–10.86) exhibit prolonged stability, likely due to reduced protonation of amine groups. Lower concentrations (<0.5%) may degrade faster under acidic conditions . Researchers should optimize pH (9.8–10.8) and concentration (0.5–3%) for long-term applications. |

What methodologies resolve contradictions in reported toxicological data for this compound?

Advanced

Contradictions arise due to limited toxicological studies. Recommended approaches:

- In vitro assays : Use cell lines (e.g., HEK293) to assess cytotoxicity (IC50 values) and organ-specific toxicity .

- In vivo models : Rodent studies for acute oral toxicity (LD50) and repeated-dose toxicity (OECD Guideline 407) .

- Computational modeling : Predict eco-toxicity using QSAR models to fill data gaps for aquatic hazards .

How can researchers optimize the use of this compound as a precursor in synthesizing complex surfactants?

Advanced

Key optimization parameters:

- Stoichiometry : Maintain a 1:2 molar ratio of alkyl halide to amine for complete quaternization .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction rates for star-shaped surfactants .

- Catalyst selection : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve yield in biphasic systems .

What experimental approaches assess the anticorrosive properties of this compound in metal substrates?

Q. Advanced

- Electrochemical Impedance Spectroscopy (EIS) : Measure corrosion inhibition efficiency (%) on steel/alloys .

- Weight Loss Tests : Expose metal coupons to saline solutions with/without the compound (0.1–1.0% w/v) over 30 days .

- Surface Analysis : SEM/EDS to detect amine adsorption on metal surfaces, preventing oxidative pitting .

How do structural modifications (e.g., alkyl chain length) influence the biological activity of this compound derivatives?

Q. Advanced

- Chain Length vs. Bioactivity : Longer alkyl chains (e.g., dodecyl vs. decyl) enhance membrane permeability but may increase cytotoxicity. For example, lauryl derivatives show stronger antimicrobial activity against E. coli (MIC 8 µg/mL) compared to shorter chains .

- Functional Group Addition : Schiff base derivatives (e.g., 4-methoxy-benzylidene) improve antibacterial efficacy via chelation of metal ions critical for bacterial enzymes .

What analytical techniques quantify trace impurities in this compound batches?

Q. Advanced

- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 254 nm) to separate unreacted amines or byproducts .

- Mass Spectrometry (MS) : High-resolution MS (e.g., Q-TOF) identifies impurities with mass errors <5 ppm .

- Karl Fischer Titration : Quantify residual water (<0.5% w/w) to ensure compound stability .

How can researchers design dose-response studies for evaluating this compound in neuropharmacological applications?

Q. Advanced

- In Vitro Models : Primary astrocyte cultures to study polyamine uptake and neurotransmitter modulation (e.g., NMDA receptor interactions) .

- Behavioral Assays : Rodent models (e.g., forced swim test) to assess stress regulation at doses 1–10 mg/kg .

- Dose Ranging : Start with sub-toxic levels (≤5 mg/kg) based on acute oral toxicity data (LD50 ~300 mg/kg) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.